REACTION_CXSMILES
|
C1(N)CCCCC1.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[Na]>CO>[CH:11]1([NH:10][CH:8]=[O:9])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2,^1:16|
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
sodium formanilide
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
CUSTOM
|
Details
|
purged with carbon monoxide
|
Type
|
ADDITION
|
Details
|
introduced at 28 kg/cm2 for about an hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
ADDITION
|
Details
|
10 milliliters of concentrated hydrochloric acid is added
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Type
|
ADDITION
|
Details
|
Benzene is then added
|
Type
|
FILTRATION
|
Details
|
the benzene solution filtered through a bed of filter acid
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |